1-(5-Methylfuran-2-yl)propan-1-amine

概要

説明

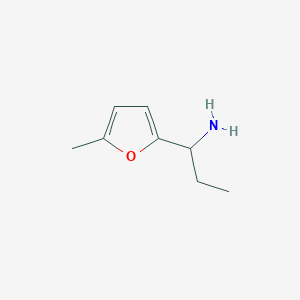

1-(5-Methylfuran-2-yl)propan-1-amine is an organic compound with the molecular formula C8H13NO It is characterized by a furan ring substituted with a methyl group at the 5-position and a propan-1-amine group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions: 1-(5-Methylfuran-2-yl)propan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

化学反応の分析

Nucleophilic Reactions

The primary amine group participates in nucleophilic substitution and acylation reactions:

A. Acylation with Squaric Acid Derivatives

Reacts with squaric acid monoamide monoesters under mild conditions (room temperature, no catalyst) to form protected squaramide conjugates . This reaction is critical for synthesizing fluorescent ligands targeting biological receptors .

B. Carbamate Formation

-

Reacts with tert-butyl-N-(2-aminoethyl)carbamate derivatives to form protected intermediates .

-

Deprotection occurs under acidic conditions (4M HCl/1,4-dioxane or TFA/CH₂Cl₂) .

C. Peptide Coupling

Used in EDCI/HOBt-mediated couplings with Fmoc-protected amino acids (e.g., Fmoc-Gly-OH) .

Electrophilic Substitution on the Furan Ring

The 5-methylfuran moiety undergoes electrophilic aromatic substitution:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Propionyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acetyl-5-methylfuran derivative | 65–75% | |

| Nitration | HNO₃/H₂SO₄ (requires controlled temps) | 3-Nitro-5-methylfuran derivative | N/R |

Oxidation Reactions

The furan ring is susceptible to oxidative transformations:

A. Ring Oxidation

-

With KMnO₄ (acidic conditions): Forms γ-ketoaldehyde intermediates.

-

With mCPBA: Epoxidizes the furan ring to yield dihydrofuran oxide derivatives.

B. Side-Chain Oxidation

The propan-1-amine chain can be oxidized to nitriles or ketones using CrO₃ or PCC.

Catalytic Reactions

A. Mitsunobu Reaction

The (S)-enantiomer participates in Mitsunobu inversions with N-hydroxyphthalimide (NHPI) and DEAD, yielding configurationally inverted hydroxylamino derivatives (75% yield) .

B. Epoxide Ring-Opening

Acts as a nucleophile in BF₃·OEt₂-catalyzed epoxide ring-opening reactions (e.g., with epichlorohydrin), forming chlorohydrin intermediates .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) leads to furan ring decomposition.

-

Acid Sensitivity : The amine group undergoes protonation in strong acids (pH < 2), reducing nucleophilicity.

This compound’s dual reactivity (amine nucleophilicity and furan aromaticity) makes it valuable in medicinal chemistry and materials science. Recent advances focus on enantioselective applications, particularly in synthesizing chiral ligands and heterocycles .

科学的研究の応用

Pharmacological Potential

Recent studies have highlighted the potential of 1-(5-Methylfuran-2-yl)propan-1-amine as a ligand for various receptors, particularly in the context of inflammatory diseases. It has been investigated as a negative allosteric modulator (NAM) for CXC chemokine receptor 2 (CXCR2), which is implicated in several pulmonary diseases and cancers. The compound's ability to selectively bind to CXCR2 over CXCR1 suggests its utility in developing targeted therapies .

Interaction Studies

Research indicates that this compound can influence cellular signaling pathways by modulating receptor activity. Its structural features allow it to engage in specific interactions with target proteins, making it a candidate for further exploration in drug design .

Chemical Biology

In chemical biology, this compound has been utilized as a building block for synthesizing fluorescent ligands that can be used in imaging studies. These fluorescent probes enable researchers to visualize receptor interactions in living cells, providing insights into cellular mechanisms and drug action .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing novel therapeutic agents. Its derivatives are being explored for their pharmacological effects, particularly in treating conditions associated with inflammation and cancer .

Study on CXCR2 Modulation

A recent study demonstrated that derivatives of 1-(5-Methylfuran-2-yl)propan-1-amines showed significant binding affinity towards CXCR2, suggesting their potential as therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD). The study employed fluorescence imaging techniques to visualize receptor-ligand interactions, confirming the compound's role as an effective modulator .

作用機序

The mechanism by which 1-(5-Methylfuran-2-yl)propan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The furan ring may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

類似化合物との比較

1-(2-Furyl)propan-1-amine: Similar structure but lacks the methyl group on the furan ring.

1-(5-Methylthiophen-2-yl)propan-1-amine: Contains a thiophene ring instead of a furan ring.

1-(5-Methylpyrrol-2-yl)propan-1-amine: Contains a pyrrole ring instead of a furan ring.

Uniqueness: 1-(5-Methylfuran-2-yl)propan-1-amine is unique due to the presence of the methyl-substituted furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

生物活性

1-(5-Methylfuran-2-yl)propan-1-amine, also known as (R)-1-(5-Methylfuran-2-yl)propan-1-amine, is a compound with the molecular formula and a molecular weight of 155.19 g/mol. It features a furan ring, which is significant for its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound possesses unique structural characteristics due to the presence of the furan ring and the propan-1-amine group. These features may contribute to its distinct biological activities compared to other amines.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| CAS Number | 11335920 |

| Structural Features | Furan ring, amine |

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities:

Potential Therapeutic Applications:

- Anti-inflammatory Effects: The compound may have implications in modulating immune responses, particularly through interactions with chemokine receptors such as CXCR2, which is involved in inflammation and cancer metastasis .

- Cancer Treatment: There is a growing interest in its application for treating specific cancers due to its potential ability to inhibit tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the implications of compounds related to this compound:

-

Study on CXCR2 Inhibition:

- A study demonstrated that derivatives of this compound could selectively bind to CXCR2 receptors, impacting neutrophil migration and potentially reducing inflammation associated with chronic diseases .

- Findings: The selectivity for CXCR2 over CXCR1 was noted, indicating potential for targeted therapies in inflammatory conditions.

- Synthesis and Biological Evaluation:

特性

IUPAC Name |

1-(5-methylfuran-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNWJSHBHAFMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565148 | |

| Record name | 1-(5-Methylfuran-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64271-00-7 | |

| Record name | 1-(5-Methylfuran-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。